molecular formula C22H40S B1582728 3-Octadecylthiophene CAS No. 104934-54-5

3-Octadecylthiophene

Cat. No. B1582728
M. Wt: 336.6 g/mol
InChI Key: ARFJPHXJBIEWSZ-UHFFFAOYSA-N
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Patent
US06706218B2

Procedure details

3-n-octadecylthiophene was prepared as set forth in Kumda et al Bull. Chem Soc. Jpn. 1976, 49, 1958-1969 and Tetrahedron 1982, 38, 3347-3354. A dry 1000 mL 2 neck flask was charged with Mg ribbon (3.34 g, 137 mmol) under N2 followed by addition of ˜200 mL of anhydrous Et2O. The flask was cooled in an ice bath (0° C.). In a separate 500 mL flask 40 g (120 mmol) of n-C18H37Br was dissolved in ˜200 mL of anhydrous Et2O under N2. The Et2O solution of n-C18H37Br was slowly transfer into the flask containing the Mg ribbon, with sonication, stirring, and addition of I2 to initiate Grignard. After complete addition of n-C18H37Br to the Mg the reaction mixture was allowed to stir overnight to allow for complete formation of the Grignard reagent (n-C18H37MgBr). A dry 1000 mL 3-neck flask was charged with 0.540 g of 1,3-Bis(diphenylphosphino)propane nickel (II) chloride was added under nitrogen followed by ˜100 mL of anhydrous Et2O and 11.25 mL (120 mmol) of 3-bromothiphene. The flask was then cooled in an ice bath (0° C.). The Et2O solution of n-C18H37MgBr was slowly added to the flask containing the nickel catalyst and the 3-bromothiophene to prevent the generation of excessive heat and high concentrations of n-C18H37MgBr in the presence of the catalyst. The reaction mixture was allowed to stir overnight resulting in the formation of two layers. The top Et2O layer contained the product and the second small lower dark brown oily layer contained the Ni catalyst and the Mg salts. The primary side product of the reaction was the coupling product of two equivalents of n-C18H37MgBr to form C36H74, which was easily separated form the product since it had low solubility in Et2O. The product was purified via aqueous workup followed by filtration and removal of the Et2O by rotoevaporation to leave the impure low melting solid product. This solid was redissolved in a minimal amount of Et2O (˜30 mL) followed by addition of ˜250 mL of MeOH and placed into low temperature freezer (−80° C.) for recrystalization. The yield of this reaction is about 80-90%.
[Compound]
Name
2
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
Quantity
0.54 g
Type
catalyst
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Name
Quantity
100 mL
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Name
Quantity
200 mL
Type
solvent
Reaction Step Fourteen
Name
Quantity
250 mL
Type
solvent
Reaction Step Fifteen
Quantity
40 g
Type
reactant
Reaction Step 16
Name
Quantity
200 mL
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
11.25 mL
Type
reactant
Reaction Step 22

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].II.Br[C:23]1[CH:27]=[CH:26][S:25][CH:24]=1.C([Mg]Br)CCCCCCCCCCCCCCCCC>CCOCC.[Ni].[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO>[CH2:1]([C:23]1[CH:27]=[CH:26][S:25][CH:24]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:6.7|

Inputs

Step One
Name
2
Quantity
1000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1
Step Three
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)[Mg]Br
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Nine
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Twelve
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Fourteen
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Fifteen
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step 16
Name
Quantity
40 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Br
Step 18
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Br
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
11.25 mL
Type
reactant
Smiles
BrC1=CSC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with sonication
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled in an ice bath (0° C.)
TEMPERATURE
Type
TEMPERATURE
Details
of excessive heat
CONCENTRATION
Type
CONCENTRATION
Details
high concentrations of n-C18H37MgBr in the presence of the catalyst
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of two layers
CUSTOM
Type
CUSTOM
Details
to form C36H74, which
CUSTOM
Type
CUSTOM
Details
The product was purified via aqueous workup
FILTRATION
Type
FILTRATION
Details
followed by filtration and removal of the Et2O by rotoevaporation
CUSTOM
Type
CUSTOM
Details
to leave the impure
CUSTOM
Type
CUSTOM
Details
placed into low temperature freezer (−80° C.) for recrystalization

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.